Sucrose laurate

Description

Properties

CAS No. |

25339-99-5 |

|---|---|

Molecular Formula |

C24H46O13 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |

InChI |

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |

InChI Key |

PVVVEHXCVQRLOC-NSIFZURYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Other CAS No. |

25339-99-5 |

Pictograms |

Corrosive |

Related CAS |

37266-93-6 (unspecified laurate) |

Synonyms |

eta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate L-1690 sucrose laurate sucrose monododecanoate sucrose monolaurate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sucrose Laurate for Researchers and Drug Development Professionals

Introduction: Sucrose (B13894) laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and versatile surfactant properties make it an attractive excipient for a variety of applications, including as an emulsifier, solubilizing agent, and permeation enhancer.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of sucrose laurate, complete with experimental protocols and visual workflows to support researchers, scientists, and drug development professionals in its application.

Core Physicochemical Properties of this compound

The functional characteristics of this compound are dictated by its molecular structure, featuring a hydrophilic sucrose head and a hydrophobic laurate tail.[3] This amphiphilic nature governs its behavior in various formulations. A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₄O₁₂ | [1] |

| Molecular Weight | 524.6 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 150-152 °C | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 8.2 - 17 | [1][5][6] |

| Surface Tension | 52.8 mN/m | [1] |

| Critical Micelle Concentration (CMC) | 0.21 - 0.43 mM | [1] |

Note on HLB Value: The Hydrophilic-Lipophilic Balance (HLB) for this compound can vary depending on the degree of esterification and the specific composition of the commercial product. While a value of 8.2 suggests suitability for oil-in-water emulsions, other sources report values as high as 17, indicating a strongly hydrophilic character.[1][5][6] Researchers should consult the specifications of their particular this compound product.

Solubility Profile

The solubility of this compound is a critical parameter for formulation development. Its amphiphilic nature results in varying solubility across different solvent systems.

| Solvent | Solubility | Reference |

| Water | 5 mg/mL (limited) | [1] |

| ~29.8 mg/L (estimated at 25°C) | [1] | |

| Ethanol | 10 mg/mL (moderate) | [1] |

| Dimethylformamide (DMF) | 15 mg/mL (enhanced) | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL (limited) | [1] |

| Phosphate Buffered Saline (PBS) | 3 mg/mL (limited) | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound, designed to be readily implemented in a laboratory setting.

Determination of Melting Point by Capillary Method

This protocol outlines the standard procedure for determining the melting point range of this compound using a melting point apparatus.

Materials:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

This compound powder (finely ground)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound into a mortar and grind it into a fine powder to ensure uniform packing.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered this compound until a small amount of the sample is packed into the tube.

-

Sample Packing: Invert the capillary tube and gently tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is known, heat the apparatus rapidly to about 20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid appears as the initial melting point.

-

Record the temperature at which the entire sample has melted into a clear liquid as the final melting point.

-

-

Repeatability: For accuracy, repeat the measurement with a fresh sample in a new capillary tube.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the equilibrium solubility determination of this compound in water, a fundamental parameter for aqueous formulations.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C)

-

Centrifuge

-

Analytical balance

-

Syringes and filters (e.g., 0.45 µm)

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass flasks. The excess solid is necessary to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume of water to each flask.

-

Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in water at the specified temperature.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol details the determination of the CMC of this compound by measuring the surface tension of its aqueous solutions at various concentrations.

Materials:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

This compound

-

Distilled or deionized water

-

A series of volumetric flasks

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in water. From this stock solution, prepare a series of dilutions with varying concentrations, both below and above the expected CMC.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension like pure water.

-

Surface Tension Measurement:

-

Measure the surface tension of each prepared this compound solution, starting from the lowest concentration.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

-

Allow each solution to equilibrate for a sufficient time before taking a reading to ensure that the surfactant molecules have migrated to the air-water interface.

-

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

CMC Determination: The resulting plot will typically show a region where the surface tension decreases linearly with increasing log C, followed by a point where the surface tension becomes relatively constant. The concentration at the intersection of these two linear portions is the Critical Micelle Concentration (CMC).

Evaluation of Intestinal Permeation Enhancement using the Caco-2 Cell Model

This compound is known to enhance the intestinal permeation of poorly absorbed drugs.[7] The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium to assess drug absorption and the effect of permeation enhancers.[2]

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture incubator (37°C, 5% CO₂, 95% humidity)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Test drug and this compound solutions

-

Transepithelial Electrical Resistance (TEER) meter

-

Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Caco-2 Cell Culture and Seeding:

-

Culture Caco-2 cells in flasks until they reach approximately 80-90% confluency.

-

Seed the cells onto the apical side of Transwell® inserts at an appropriate density.

-

-

Monolayer Differentiation:

-

Culture the cells on the inserts for 21 days, changing the medium every 2-3 days. During this time, the cells differentiate and form a polarized monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the established acceptable range for your laboratory, indicating a confluent and intact barrier.

-

-

Transport Experiment (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the test drug solution with and without this compound to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate the plates at 37°C on an orbital shaker.

-

-

Sample Collection:

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

-

-

Sample Analysis:

-

Quantify the concentration of the test drug in the collected samples using a validated analytical method.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the steady-state flux of the drug across the monolayer

-

A is the surface area of the insert

-

C₀ is the initial concentration of the drug in the apical compartment

-

-

-

Data Interpretation: An increase in the Papp value of the test drug in the presence of this compound indicates its permeation-enhancing effect.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the characterization and application of this compound.

Caption: Experimental workflow for the Caco-2 permeability assay.

Caption: Logical workflow for CMC determination via surface tension.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. westlab.com [westlab.com]

- 5. personal.ems.psu.edu [personal.ems.psu.edu]

- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

An In-depth Technical Guide to Sucrose Laurate for Researchers and Drug Development Professionals

Sucrose (B13894) laurate, a non-ionic surfactant, is gaining significant attention in the pharmaceutical and cosmetic industries due to its biocompatibility, biodegradability, and versatile properties. This technical guide provides a comprehensive overview of sucrose laurate, focusing on its chemical and physical characteristics, synthesis and analysis protocols, and its mechanism of action as a permeation enhancer, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a sucrose fatty acid ester, primarily consisting of the monoester of sucrose and lauric acid.[1] Its amphiphilic nature, with a hydrophilic sucrose head and a lipophilic laurate tail, governs its functionality as an emulsifier and surfactant.[2][3]

CAS Numbers and Molecular Identity

This compound is associated with multiple CAS numbers, which can denote different purities or isomeric compositions. The most common are:

-

25339-99-5: Often refers to sucrose monolaurate.[4]

-

37266-93-6: May refer to a mixture of sucrose esters of lauric acid or an unspecified laurate.[4][5][6]

It is also known by other names such as lauryl sucrose and sucrose dodecanoate.[7]

Molecular Formula and Weight

The molecular formula of sucrose monolaurate is C₂₄H₄₄O₁₂ , with a molecular weight of approximately 524.60 g/mol .[2][8]

Physicochemical Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₄O₁₂ | [2] |

| Molecular Weight | 524.60 g/mol | [2] |

| Appearance | White to off-white powder | [4][7] |

| LogP | -3.484 | [7] |

| Purity | >97% | [4][9] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble, solubility increases with heating | [10] |

| Ethanol | Soluble | [11] |

| Dimethylformamide (DMF) | 15 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | [2] |

| Phosphate (B84403) Buffered Saline (PBS) | 3 mg/mL | [2] |

Table 3: Surfactant Properties of this compound and Related Esters

| Surfactant | Critical Micelle Concentration (CMC) (mM) | Hydrophilic-Lipophilic Balance (HLB) | Reference(s) |

| This compound (C₁₂) | 0.34 | 11-16 (for monoesters) | [2][12] |

| Sucrose-Trehalose (C₁₂) | 0.21 | - | [12] |

| Sucrose-Lactose (C₁₂) | 0.43 | - | [12] |

Note: HLB values for sucrose esters can be calculated based on the percentage of monoester and the fatty acid chain length. Higher monoester content and shorter fatty acid chains result in higher HLB values, indicating greater hydrophilicity.[1][13]

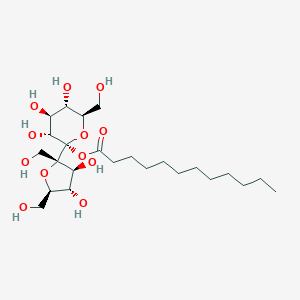

Molecular Structure

This compound consists of a sucrose molecule esterified with lauric acid. The ester bond can be formed at different hydroxyl groups of the sucrose molecule, leading to various regioisomers, such as 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose.[14][15] The monoester is the primary component in many commercial grades.[1]

Figure 1: Chemical structure of this compound.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Transesterification

This protocol describes a common method for synthesizing this compound.

Materials:

-

Sucrose

-

Vinyl laurate or methyl laurate

-

Dimethyl sulfoxide (DMSO) or methanol (B129727)

-

Anhydrous disodium (B8443419) hydrogen phosphate or potassium carbonate (catalyst)

-

n-hexane

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve sucrose in DMSO. Add the catalyst (e.g., anhydrous disodium hydrogen phosphate).[16] Stir the mixture at a controlled temperature (e.g., 40°C) for approximately 15 minutes.[16]

-

Transesterification: Add the acylating agent (e.g., vinyl laurate) to the mixture.[16] Allow the reaction to proceed at the same temperature, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16][17]

-

Reaction Quenching and Initial Purification: Once the reaction is complete, cool the mixture to room temperature. Add n-hexane and stir vigorously. Cool the mixture to -20°C and decant the n-hexane layer, which contains residual vinyl esters.[16]

-

Solvent Extraction: Filter the remaining DMSO phase. Mix the filtrate with water and perform a liquid-liquid extraction using a mixture of cyclohexane and 1-butanol (1:1 v/v).[16]

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under vacuum to obtain the crude this compound.[17]

Ultrasonic Synthesis Variation: An alternative, more rapid method involves ultrasonic irradiation.

-

Combine methanol, methyl laurate, sucrose, and a catalyst in an Erlenmeyer flask.[17]

-

Place the flask in an ultrasonic bath at a controlled temperature (e.g., 40-65°C).[17]

-

After the reaction (typically shorter than the conventional method), distill the solvent under vacuum.[17]

-

Dissolve the residue in a 25% NaCl/n-butanol solution (1:1 v/v) and separate the layers. Perform further extractions with n-butanol.[17]

-

Dry the combined organic extracts with anhydrous sodium sulfate and remove the solvent under vacuum.[17]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the analysis of this compound, particularly for determining the ratio of monoesters to diesters.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Refractive Index - RI).

-

Column: A reversed-phase column, such as a C8 or C18 column (e.g., NUCLEOSIL 100-5 C18, 250 mm x 4.6 mm, 5 µm).[18][19]

-

Mobile Phase: A gradient of methanol and water is often used. For separating monoesters from diesters, an isocratic mobile phase of methanol and water (e.g., 95:5 v/v) can be employed.[16] For separating regioisomers, a different ratio (e.g., 7:1 v/v methanol/water) may be necessary.[16]

-

Column Temperature: 40°C.[18]

Sample Preparation:

-

Accurately weigh a sample of this compound (e.g., 250 mg) and dissolve it in a suitable solvent, such as tetrahydrofuran, in a volumetric flask (e.g., 50 mL).[18]

-

Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[18]

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Record the chromatogram and identify the peaks corresponding to mono-, di-, and other esters based on retention times of standards.

-

Quantify the different ester components by integrating the peak areas.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Mechanism as a Permeation Enhancer

This compound enhances the permeation of drugs across biological membranes, such as the intestinal epithelium, through a combination of mechanisms. The primary action involves the perturbation of the plasma membrane and the opening of tight junctions, which facilitates the paracellular transport of molecules.[20][21][22]

Conclusion

This compound is a versatile and promising excipient for pharmaceutical and cosmetic applications. Its well-defined physicochemical properties, coupled with its biocompatibility, make it an attractive candidate for various formulations. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize, analyze, and utilize this compound in their work. Furthermore, a clear understanding of its mechanism of action as a permeation enhancer will aid in the rational design of novel drug delivery systems. As research continues, the full potential of this compound in advancing drug development is yet to be realized.

References

- 1. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 2. Buy this compound | 25339-99-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. ammol.org [ammol.org]

- 5. This compound | 37266-93-6 [chemicalbook.com]

- 6. beta-D-Fructofuranosyl-alpha-D-glucopyranoside, monododecanoate | C24H44O12 | CID 5360776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 8. This compound, 25339-99-5 [thegoodscentscompany.com]

- 9. Sucrose monolaurate Manufacturers, with SDS [mubychem.com]

- 10. Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications [jstage.jst.go.jp]

- 11. fao.org [fao.org]

- 12. Permeability-enhancing effects of three laurate-disaccharide monoesters across isolated rat intestinal mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sucrose esters - Wikipedia [en.wikipedia.org]

- 14. Sucrose, 6-laurate | C24H44O12 | CID 9898326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Sucrose, 1-laurate | C24H44O12 | CID 10311609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. fao.org [fao.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Sucrose Laurate

For Researchers, Scientists, and Drug Development Professionals

Sucrose (B13894) laurate, a non-ionic surfactant belonging to the family of sucrose fatty acid esters, has garnered significant attention across the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and tunable hydrophilic-lipophilic balance (HLB) make it a versatile excipient, particularly in drug delivery systems. This technical guide provides an in-depth overview of the synthesis and characterization of sucrose laurate, offering detailed experimental protocols and data analysis for researchers and drug development professionals.

Physicochemical Properties

This compound's functionality is dictated by its molecular structure, comprising a hydrophilic sucrose head and a lipophilic laurate tail. The degree of esterification—whether it is a monoester, diester, or polyester—significantly influences its properties.

| Property | Value | References |

| Molecular Weight (Monolaurate) | ~524.6 g/mol | [1] |

| HLB (Hydrophilic-Lipophilic Balance) | Varies with the degree of esterification. Monoesters typically range from 11 to 16, making them effective oil-in-water emulsifiers. A reported value for a commercial grade is approximately 16. | [2][3][4][5] |

| Critical Micelle Concentration (CMC) | Approximately 0.3 mM to 0.36 mM in aqueous solutions. This value can be influenced by the buffer, temperature, and degree of esterification. | [1][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each with its own advantages in terms of yield, selectivity, and environmental impact. The primary challenge lies in the selective esterification of one or more of the eight hydroxyl groups on the sucrose molecule.

Chemical Synthesis: Transesterification

Transesterification is a common method for producing sucrose esters. This process typically involves the reaction of sucrose with a fatty acid ester, such as methyl laurate or vinyl laurate, in the presence of a catalyst.

Experimental Protocol: Base-Catalyzed Transesterification with Vinyl Laurate

This protocol is adapted from a method designed to improve the synthesis of sucrose fatty acid monoesters.[7]

-

Materials: Sucrose, vinyl laurate, dimethyl sulfoxide (B87167) (DMSO), anhydrous disodium (B8443419) hydrogen phosphate (B84403) (catalyst), n-hexane, 1-butanol (B46404), cyclohexane (B81311).

-

Procedure: a. Dissolve 20 g of sucrose in 100 mL of DMSO. b. Add 10 g of anhydrous disodium hydrogen phosphate to the solution. c. Stir the mixture at 40°C for 15 minutes. d. Add 15 mmol of vinyl laurate to the reaction mixture. e. Maintain the reaction at 40°C, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the vinyl ester is consumed.[7] f. Upon completion, cool the mixture to room temperature and add 100 mL of n-hexane. g. Stir vigorously and then cool to -20°C to precipitate the catalyst and remove residual vinyl ester. h. Decant the n-hexane layer. i. Filter the DMSO phase and wash the solid catalyst with 1-butanol. j. Mix the liquid phase with 100 mL of water and extract three times with a 1:1 (v/v) mixture of cyclohexane and 1-butanol (200 mL each). k. The precipitated monoesters can be filtered and dried under a vacuum.[7]

Experimental Protocol: Sonochemical Transesterification

Ultrasound assistance can significantly accelerate the reaction rate and improve efficiency.[8][9]

-

Materials: Sucrose, methyl laurate, methanol (B129727), potassium carbonate (K₂CO₃) catalyst, sodium chloride (NaCl), n-butanol.

-

Procedure: a. In a 100 cm³ Erlenmeyer flask, combine 50 cm³ of methanol, 0.018 mol of methyl laurate, 0.018 mol of sucrose, and 0.1 mol of K₂CO₃ catalyst.[8] b. Connect the flask to a water-cooled reflux condenser and place it in an ultrasonic bath (e.g., 100 W, 44 kHz) at a controlled temperature (e.g., 40°C or 65°C).[8][9] c. Monitor the reaction progress using TLC. The reaction is typically complete within 60 minutes.[8] d. After the reaction, distill the methanol under a vacuum. e. Dissolve the residue in a 1:1 (v/v) mixture of 25% NaCl and n-butanol. f. Separate the mixture using a separation funnel and perform a threefold extraction with 20 cm³ of n-butanol. g. Dry the combined butanol extracts with anhydrous Na₂SO₄ and distill the solvent in vacuo to obtain the this compound.[9]

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, often providing higher regioselectivity and milder reaction conditions. Lipases and proteases are commonly employed for this purpose.[10][11][12][13]

Experimental Protocol: Lipase-Catalyzed Synthesis in a Non-Aqueous System

This microwave-assisted enzymatic method enhances reaction rates.[11]

-

Materials: Sucrose, lauric acid, Novozym 435 (immobilized lipase), tert-butanol, molecular sieves.

-

Procedure: a. Prepare a 0.6 mol/L solution of lauric acid in 10 mL of tert-butanol. b. Add 0.08 mol/L of sucrose, 30 g/L of Novozym 435 lipase, and 15 g/L of molecular sieves.[11] c. Carry out the reaction in a microwave chemical reactor at a controlled temperature (e.g., 50°C) and microwave power (e.g., 200W) for approximately 25 minutes.[11] d. Monitor the conversion of lauric acid to determine the reaction endpoint. e. The product can be purified by removing the enzyme via filtration and the solvent via evaporation.

Characterization of this compound

A suite of analytical techniques is employed to confirm the synthesis of this compound and to determine its purity, structure, and physicochemical properties.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the synthesized product. The key spectral feature confirming the formation of an ester is the appearance of a carbonyl (C=O) stretching band.

| Wavenumber (cm⁻¹) | Assignment | References |

| ~3300-3400 | O-H stretching (from sucrose hydroxyl groups) | [8][14][15][16] |

| ~2800-3000 | C-H stretching (from laurate alkyl chain) | [8] |

| ~1734 | C=O stretching (ester carbonyl group) | [8] |

| ~1000-1200 | C-O stretching (from sucrose backbone) | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure, including the degree and position of esterification.

¹H NMR Spectral Data [8][17][18]

| Chemical Shift (ppm) | Assignment |

| 0.99 | Protons of the methyl group (CH₃) in the laurate chain. |

| 1.30 - 2.34 | Protons of the methylene (B1212753) groups (CH₂) in the laurate chain. The signal at ~2.34 ppm corresponds to the methylene group adjacent to the ester. |

| 3.27 - 5.40 | Protons of the glucopyranose and fructofuranose rings of the sucrose moiety. |

¹³C NMR Spectral Data [8]

| Chemical Shift (ppm) | Assignment |

| 14.02 | Carbon of the methyl group (CH₃) in the laurate chain. |

| 22.9 - 34.03 | Carbons of the methylene groups (CH₂) in the laurate chain. |

| 60 - 105 | Carbons of the sucrose moiety. |

| 174.6 | Carbonyl carbon (C=O) of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized this compound and to analyze the distribution of mono-, di-, and triesters. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques. The molecular ion adduct with sodium [M+Na]⁺ is often observed.[19][20][21]

| m/z | Assignment |

| 547.27 | [Sucrose Monolaurate + Na]⁺ |

| 385.22 | Fragment corresponding to the sodium adduct of lauroyl fructose. |

| 367.20 | Fragment corresponding to the sodium adduct of lauroyl fructosyl. |

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of this compound, such as its melting point and glass transition temperature. When used as a plasticizer, for instance in polyvinyl chloride (PVC), the glass transition temperature of the polymer decreases with increasing this compound content, confirming its plasticizing effect.[8][9]

| This compound Content in PVC (%) | Glass Transition Temperature (Tg) of PVC (°C) |

| 0 | ~81 |

| 30 | ~52.1 |

Visualization of Synthesis and Application Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: A two-stage process for this compound synthesis.[22][23]

Caption: Mechanism of this compound as a permeation enhancer.[1][24]

Applications in Drug Development

This compound's properties make it a valuable excipient in various pharmaceutical formulations.

-

Emulsifying Agent: Its favorable HLB value allows for the formation of stable oil-in-water emulsions, which are useful for delivering poorly water-soluble drugs.[2][25]

-

Solubilizing Agent: It can form micelles in aqueous solutions that encapsulate and solubilize hydrophobic drug molecules, thereby enhancing their bioavailability.[26][27]

-

Permeation Enhancer: this compound has been shown to enhance the intestinal absorption of macromolecules by reversibly opening the tight junctions between epithelial cells, facilitating paracellular drug transport.[1][24] It is also investigated as a penetration enhancer for transdermal drug delivery.[28]

-

Hot-Melt Extrusion: It can be used in hot-melt technology to increase the dissolution rate of poorly soluble drugs.[25]

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to harness the full potential of this versatile excipient.

References

- 1. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 25339-99-5 [smolecule.com]

- 3. This compound natural emulsifying agent HLB 13-17 o/w no PEG Super mild natural sucrose ester emulsifier [cosmeticingredientssupplier.com]

- 4. Product Information [mfc.co.jp]

- 5. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. innopraxis.com [innopraxis.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. mdpi.com [mdpi.com]

- 14. A complete characterization of the vibrational spectra of sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Application of this compound, a new pharmaceutical excipient, in peroral formulations of cyclosporin A | Semantic Scholar [semanticscholar.org]

- 27. Micellization and solubilization behavior of this compound, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound gels as a percutaneous delivery system for oestradiol in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Sucrose Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sucrose (B13894) laurate, a non-ionic surfactant with significant applications in the pharmaceutical and biotechnology industries. This document outlines quantitative CMC data, detailed experimental protocols for its determination, and visual representations of key concepts and mechanisms.

Quantitative Data on the Critical Micelle Concentration of Sucrose Laurate

The CMC of this compound is a pivotal parameter that dictates its efficacy as a solubilizing agent, emulsifier, and permeation enhancer. This value can be influenced by several factors, including temperature, the composition of the aqueous medium, and the purity of the this compound itself (degree of esterification). The following table summarizes reported CMC values for this compound under various experimental conditions.

| CMC (mM) | Temperature (°C) | Solvent/Medium | Method of Determination | Reference(s) |

| 0.36 | Not Specified | Water | Not Specified | [1] |

| 0.34 | Not Specified | Krebs-Henseleit buffer | Not Specified | |

| ~0.3 | 25 | Water | Not Specified | |

| 0.1 | 25 | Water | Surface Tension |

Note: Differences in reported CMC values can be attributed to variations in the purity of this compound (monoester vs. di- or tri-esters), experimental methodology, and the specific composition of buffer solutions.[1]

Experimental Protocols for CMC Determination

The determination of the CMC is achieved by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property typically indicates the onset of micelle formation. The most common methods are detailed below.

Surface Tensiometry

This is a direct and widely used method for determining the CMC of surfactants, including non-ionic surfactants like this compound.[2]

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, surfactants begin to form micelles in the bulk of the solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this transition occurs.[3]

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired aqueous medium (e.g., ultrapure water or a specific buffer). The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Calibrate the instrument according to the manufacturer's instructions.

-

Measurement:

-

Measure the surface tension of the pure solvent first.

-

Proceed with measuring the surface tension of each dilution, starting from the lowest concentration.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

-

Allow sufficient time for the surface tension to equilibrate before recording the value, especially for concentrations near the CMC.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, at concentrations above the CMC, is a plateau with a slope close to zero.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[2][4]

-

Fluorescence Spectroscopy (Using a Hydrophobic Probe)

This method offers high sensitivity and is particularly useful for determining low CMC values.[2]

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), is introduced into the surfactant solution. In a polar environment (water), the fluorescence emission spectrum of pyrene has distinct characteristics. When micelles form, the hydrophobic pyrene molecules partition into the non-polar core of the micelles. This change in the microenvironment of the probe leads to a significant alteration in its fluorescence spectrum, which can be correlated with the surfactant concentration to determine the CMC.[2][5]

Detailed Methodology:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.

-

Sample Preparation:

-

Prepare a series of this compound solutions in the desired aqueous medium, spanning a concentration range below and above the expected CMC.

-

Aliquot a small, fixed volume of the pyrene stock solution into a series of clean vials.

-

Evaporate the solvent completely to leave a thin film of pyrene on the bottom of each vial.

-

Add a known volume of each this compound solution to the vials. The final concentration of pyrene should be very low (e.g., 10⁻⁶ M) to avoid self-quenching.

-

Allow the solutions to equilibrate, typically with gentle stirring overnight, to ensure complete solubilization of the pyrene within the micelles.

-

-

Fluorimeter Settings:

-

Set the excitation wavelength for pyrene, typically around 335 nm.

-

Record the emission spectrum from approximately 350 nm to 500 nm.

-

-

Data Analysis:

-

Monitor the changes in the pyrene emission spectrum as a function of this compound concentration. A common approach is to calculate the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃).

-

Plot the I₁/I₃ ratio against the logarithm of the this compound concentration.

-

A sigmoidal curve is typically obtained, with a sharp decrease in the I₁/I₃ ratio as micelles are formed. The CMC is determined from the inflection point of this curve.[6]

-

Conductivity Measurement

Principle: This method is primarily suitable for ionic surfactants. For non-ionic surfactants like this compound, the change in conductivity at the CMC is generally too small to be accurately measured, making this method less reliable for this type of surfactant.[2][7] The principle relies on the change in the mobility of charge carriers as monomers aggregate into micelles. Since this compound is non-ionic, it does not significantly contribute to the conductivity of the solution, and thus, a distinct inflection point in the conductivity versus concentration plot is not typically observed.[7]

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates the general workflow for determining the CMC of this compound using either surface tensiometry or fluorescence spectroscopy.

Factors Influencing the CMC of this compound

Several factors can influence the CMC of this compound. The following diagram illustrates these logical relationships.

References

- 1. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. scribd.com [scribd.com]

- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sucrose Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of sucrose (B13894) laurate, a non-ionic surfactant increasingly utilized in pharmaceutical formulations. This document details the theoretical underpinnings and experimental methodologies for determining the HLB value of sucrose laurate, presents relevant quantitative data, and outlines its significance in drug development.

Introduction to the Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale developed to categorize surfactants based on their degree of hydrophilicity or lipophilicity.[1] The scale typically ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) nature, and a higher value signifies a more hydrophilic (water-soluble) character.[1] This value is critical for formulators in selecting the appropriate surfactant to achieve stable emulsions, enhance solubility, and control drug release in various delivery systems.

This compound is a sucrose ester, a class of surfactants synthesized from the esterification of sucrose with fatty acids, in this case, lauric acid.[2] These esters are valued for their biodegradability, low toxicity, and wide range of achievable HLB values, making them versatile excipients in pharmaceutical and cosmetic applications.[3][4][5] The HLB of this compound is influenced by its degree of esterification—the number of lauric acid molecules attached to the sucrose backbone. Monoesters are more hydrophilic (higher HLB), while di-, tri-, and polyesters are progressively more lipophilic (lower HLB).[6]

HLB Value of this compound: A Quantitative Overview

The reported HLB value of this compound varies in scientific literature and commercial product specifications. This variation is primarily due to the differing compositions of this compound products, which are often mixtures of mono-, di-, and triesters. The method of determination, whether theoretical calculation or experimental measurement, also contributes to the range of reported values.

| Product/Composition Description | Reported HLB Value | Method of Determination/Reference | Application/Emulsion Type |

| This compound (unspecified) | 8.2 | Experimental (Saponification)[7][8] | O/W Emulsifier[7][8] |

| Sucrose Monolaurate | 11-16 | Not Specified[6] | O/W Emulsifier[6] |

| This compound (commercial grades) | 12-16 | Not Specified[6] | O/W Emulsifier[6] |

| Sucrose Monolaurate (calculated) | 16.09 | Davies' Method[9] | Bacteriostatic/bactericidal activities |

| Sugar Ester L-1695 (this compound) | Approx. 16 | Not Specified (Mitsubishi Chemical)[10] | O/W Emulsifier, Solubilizer |

| This compound (C12 fatty acid) | 16 | Not Specified[11] | O/W Emulsifier |

Determination of the HLB Value

The HLB value of this compound can be determined through both theoretical calculations and experimental methods.

Theoretical Calculation Methods

Theoretical methods provide an estimation of the HLB value based on the molecular structure of the surfactant.

Developed in 1949 and 1954, Griffin's method is widely used for non-ionic surfactants.[1][12][13] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the sucrose head group).

An HLB value of 0 corresponds to a completely lipophilic molecule, while a value of 20 indicates a completely hydrophilic molecule.[1]

In 1957, Davies proposed a method that calculates the HLB value by assigning numerical values to the different chemical groups within the molecule.[1] This method takes into account the relative strengths of various hydrophilic and lipophilic groups.

HLB = 7 + Σ(hydrophilic group values) - n × 0.475

Where:

-

n is the number of lipophilic groups in the molecule.

Experimental Determination Methods

Experimental methods provide a more practical and accurate measure of a surfactant's behavior in a formulation.

This method is particularly suitable for esters like this compound and involves determining the saponification value (S) of the ester and the acid value (A) of the fatty acid from which it is derived.[12]

The HLB is then calculated using the formula:

HLB = 20 * (1 - S / A)

Experimental Protocol: Determination of HLB of this compound by Saponification

Objective: To experimentally determine the Hydrophilic-Lipophilic Balance (HLB) value of a this compound sample using the saponification method.

Materials:

-

This compound sample

-

0.5N Alcoholic Potassium Hydroxide (KOH) solution

-

0.5N Hydrochloric Acid (HCl) solution

-

Phenolphthalein (B1677637) indicator

-

Round-bottom flasks (250 mL)

-

Reflux condenser

-

Burette (50 mL)

-

Pipettes

-

Analytical balance

-

Heating mantle or water bath

Procedure:

Part 1: Determination of Saponification Value (S)

-

Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample and transfer it into a 250 mL round-bottom flask.

-

Saponification: Add 30 mL of 0.5N alcoholic KOH solution to the flask. Attach a reflux condenser and heat the mixture on a boiling water bath for 1 hour to ensure complete saponification.[12]

-

Blank Preparation: Simultaneously, prepare a blank by refluxing 30 mL of the 0.5N alcoholic KOH solution without the this compound sample under the same conditions.

-

Titration: After cooling the reaction mixtures to room temperature, titrate the excess KOH in both the sample and blank flasks with standardized 0.5N HCl using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.[12]

-

Calculation of Saponification Value (S):

-

S = [(B - V) * N * 56.1] / W

-

Where:

-

B = Volume of HCl used for the blank (mL)

-

V = Volume of HCl used for the sample (mL)

-

N = Normality of the HCl solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the this compound sample (g)

-

-

Part 2: Determination of Acid Value (A) of Lauric Acid

-

Sample Preparation: Accurately weigh approximately 1 gram of lauric acid and dissolve it in a suitable neutralized solvent (e.g., a mixture of ethanol (B145695) and diethyl ether).

-

Titration: Titrate the lauric acid solution with a standardized 0.1N KOH solution using phenolphthalein as an indicator until a faint pink color persists.

-

Calculation of Acid Value (A):

-

A = (V * N * 56.1) / W

-

Where:

-

V = Volume of KOH used for the titration (mL)

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the lauric acid sample (g)

-

-

Part 3: Calculation of HLB Value

-

Use the determined saponification value (S) of this compound and the acid value (A) of lauric acid in the following formula:

-

HLB = 20 * (1 - S / A)

-

Visualization of Experimental and Synthetic Workflows

Experimental Workflow for HLB Determination via Saponification

Caption: Workflow for HLB determination via the saponification method.

Synthesis of this compound: A Two-Stage Process

The synthesis of this compound can be achieved through a two-stage process involving the esterification of lauric acid to methyl laurate, followed by the transesterification of methyl laurate with sucrose.

Caption: Two-stage synthesis process of this compound.

Significance in Drug Development and Formulation

The HLB value of this compound is a critical parameter that dictates its functionality in pharmaceutical formulations.

-

Emulsion Stabilization: As an emulsifier, the HLB value determines whether this compound will favor the formation of an oil-in-water (O/W) or water-in-oil (W/O) emulsion. High HLB sucrose laurates (typically > 8) are effective O/W emulsifiers, which are common in oral and topical drug delivery systems.[6]

-

Solubility Enhancement: High HLB sucrose laurates can act as solubilizers for poorly water-soluble drugs, thereby improving their bioavailability.

-

Formation of Solid Dispersions: this compound has been investigated for its applicability in solid dispersions prepared by melt technology to enhance the dissolution of poorly soluble drugs.[4]

-

Permeation Enhancement: this compound has been shown to act as an intestinal permeation enhancer, which is beneficial for the oral delivery of macromolecules.[5]

-

Nanoemulsion Formulation: Sucrose esters are used to stabilize nanoemulsions for dermal and transdermal drug delivery, offering advantages in terms of stability and drug permeation.[8][14]

By understanding and controlling the HLB value of this compound, formulation scientists can design more stable, effective, and bioavailable drug products. The choice of a specific grade of this compound with a particular HLB value will depend on the specific requirements of the drug and the desired characteristics of the final dosage form.

References

- 1. benchchem.com [benchchem.com]

- 2. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 3. researchgate.net [researchgate.net]

- 4. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. scientificspectator.com [scientificspectator.com]

- 8. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105037450A - Method for preparing sucrose esters with series HLB values - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pharmajournal.net [pharmajournal.net]

- 13. spcop.in [spcop.in]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Sucrose Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sucrose (B13894) laurate, a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, arising from a hydrophilic sucrose head and a lipophilic laurate tail, governs its solubility in various solvents and its functionality as an emulsifier, solubilizing agent, and permeation enhancer. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents visual workflows to aid in research and development.

Quantitative Solubility Data

The solubility of sucrose laurate is highly dependent on the solvent system and temperature. The following table summarizes the available quantitative data for the solubility of this compound in various solvents. It is important to note that the specific grade of this compound (e.g., degree of esterification) can influence its solubility.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | Ambient | ~ 5 mg/mL | |

| Water | 25 | > 10% w/w | [1] |

| Ethanol | Ambient | ~ 10 mg/mL | |

| Ethanol | 25 | > 10% w/w | [1] |

| Isopropyl Alcohol | 25 | > 10% w/w | [1] |

| Tetraglycol | 25 | > 10% w/w | [1] |

| Dimethylformamide (DMF) | Ambient | ~ 15 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~ 5 mg/mL | |

| Phosphate (B84403) Buffered Saline (PBS) | Ambient | ~ 3 mg/mL |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for formulation development. The following protocols outline the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Equilibrium Solubility Determination via Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity grade)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The exact amount should be sufficient to ensure that undissolved solids remain after equilibration.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid is necessary.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of excess solid. For finer suspensions, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (mobile phase for HPLC is often a good choice) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a suitable detector is a robust method for quantifying this compound in solution.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

-

Column: A reverse-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm), is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase combination is a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The exact ratio will depend on the specific this compound and column used.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is suitable for detecting non-chromophoric compounds like this compound. A UV detector can be used at low wavelengths (e.g., ~210 nm) if the sensitivity is adequate.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area (or height) against the concentration.

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system.

-

Concentration Calculation: Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

Solubility Calculation: Calculate the original solubility of this compound in the solvent by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Logical flow for HPLC quantification of this compound.

References

Sucrose Laurate: A Comprehensive Technical Guide to its Non-Ionic Surfactant Properties

Sucrose (B13894) laurate is a prominent member of the sucrose fatty acid ester family, which is unequivocally classified as a non-ionic surfactant.[1][2][3][4] Its utility in various scientific and industrial applications, particularly in pharmaceuticals and cosmetics, stems from its advantageous properties such as high biodegradability, low toxicity, and excellent surface activity.[1][2][5] This technical guide provides an in-depth analysis of sucrose laurate for researchers, scientists, and drug development professionals, detailing its chemical characteristics, mechanism of action, synthesis, and key applications, supported by quantitative data and experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is an amphiphilic molecule synthesized through the esterification of sucrose, a hydrophilic disaccharide, with lauric acid, a hydrophobic saturated fatty acid.[1][2] This structure, comprising a polar head group (sucrose) and a nonpolar tail (lauric acid), is the fundamental basis for its surfactant properties. The degree of esterification can vary, leading to monoesters, diesters, and polyesters, which in turn influences the molecule's overall hydrophilic-lipophilic balance (HLB) and its functional properties.[1][6] The monoester form is the primary component in most commercial grades of this compound.[7]

Quantitative Physicochemical Data

The surfactant properties of this compound can be quantified by several key parameters, which are summarized in the table below. These values are crucial for formulation development, enabling the selection of appropriate concentrations and process conditions.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₄O₁₂ | [1][8][9][10] |

| Molecular Weight | 524.6 g/mol | [5][8][9] |

| Hydrophilic-Lipophilic Balance (HLB) | 11-17 (for monoesters) | [1][11][12][13] |

| Critical Micelle Concentration (CMC) | 0.3 - 0.36 mM in aqueous solutions | [14][15] |

| Surface Tension | Approximately 52.8 mN/m in aqueous solution | [1] |

Mechanism of Action as a Non-Ionic Surfactant

As a non-ionic surfactant, this compound does not possess a net electrical charge. This characteristic makes it less susceptible to pH changes and the presence of electrolytes in a formulation. Its mechanism of action is centered around its ability to adsorb at interfaces, such as oil-water or air-water interfaces, thereby reducing the interfacial or surface tension.

At concentrations below its critical micelle concentration (CMC), this compound molecules align at the interface, with the hydrophilic sucrose head orienting towards the aqueous phase and the lipophilic lauric acid tail towards the non-aqueous or air phase. Above the CMC, the molecules self-assemble into spherical structures known as micelles in the bulk phase, with the hydrophobic tails forming the core and the hydrophilic heads creating the outer shell. This micellization is critical for solubilizing poorly water-soluble compounds, a key application in drug delivery.[1][15]

Caption: Orientation of this compound at an interface and formation of a micelle.

Synthesis of this compound

This compound is typically synthesized via transesterification. This process involves the reaction of sucrose with a lauric acid ester, such as methyl laurate or vinyl laurate, in the presence of a catalyst.[16][17][18] The choice of solvent and catalyst can influence the reaction efficiency and the resulting degree of esterification. Both conventional heating and sonochemical (ultrasound-assisted) methods have been employed for its synthesis.[6][16][19]

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Conventional Synthesis Protocol

This protocol is based on a conventional heating method for the transesterification of sucrose with methyl laurate.[16]

-

Reactant Preparation: In a 100 cm³ Erlenmeyer flask, combine 50 cm³ of methanol (B129727), 0.018 mol of methyl laurate, 0.018 mol of sucrose, and 0.1 mol of potassium carbonate (K₂CO₃) as a catalyst.

-

Reaction: Place the flask in a water bath maintained at a constant temperature (e.g., 65°C).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 120 minutes.

-

Solvent Removal: After the reaction is complete, distill the methanol under a vacuum.

-

Purification:

-

Dissolve the residue in a 1:1 (v/v) mixture of 25% NaCl solution and n-butanol.

-

Transfer the mixture to a separation funnel and allow the phases to separate.

-

Collect the organic (n-butanol) phase and perform a threefold extraction with 20 cm³ of n-butanol.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and distill the solvent in vacuo to obtain the final product.

-

Ultrasonic Synthesis Protocol

This protocol utilizes ultrasound to accelerate the synthesis process.[16]

-

Reactant Preparation: Prepare the same reactant mixture as in the conventional method in a 100 cm³ Erlenmeyer flask.

-

Reaction: Connect the flask to a water-cooled reflux condenser and place it in an ultrasonic bath (e.g., 100 W, 44 kHz) at a controlled temperature (e.g., 65°C).

-

Monitoring: Monitor the reaction progress with TLC. The reaction time is significantly reduced, often to around 60 minutes.

-

Purification: Follow the same purification steps as outlined in the conventional synthesis protocol.

Applications in Drug Development

This compound's non-ionic and biocompatible nature makes it a valuable excipient in pharmaceutical formulations.

-

Emulsifier: It is used to create stable oil-in-water emulsions for the delivery of lipophilic drugs.[2][20][21]

-

Solubilizing Agent: It can enhance the solubility of poorly water-soluble drugs by forming micelles, thereby improving their bioavailability.[1][22][23]

-

Permeation Enhancer: Studies have shown that this compound can facilitate the absorption of drugs across biological membranes, making it a candidate for oral and transdermal drug delivery systems.[1][5][15]

-

Stabilizer in Solid Dispersions: It can be incorporated into solid dispersions prepared by methods like melt technology to improve the dissolution rate of poorly soluble active pharmaceutical ingredients.[22][23]

Conclusion

This compound is a well-characterized non-ionic surfactant with a favorable safety profile and versatile applications. Its amphiphilic structure enables it to effectively reduce surface tension, emulsify immiscible liquids, and enhance the solubility of hydrophobic compounds. These properties, combined with its biodegradability and derivation from natural sources, position this compound as a key enabling excipient in the development of advanced drug delivery systems and other specialized formulations. The detailed understanding of its physicochemical properties and synthesis is crucial for its effective utilization in research and industrial settings.

References

- 1. Buy this compound | 25339-99-5 [smolecule.com]

- 2. la-saponaria.com [la-saponaria.com]

- 3. incibeauty.com [incibeauty.com]

- 4. nbinno.com [nbinno.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Green Synthesis of this compound Under Different Ultrasonic Frequencies | Semantic Scholar [semanticscholar.org]

- 7. This compound | 37266-93-6 [chemicalbook.com]

- 8. Sucrose, 1-laurate | C24H44O12 | CID 10311609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 11. This compound natural emulsifying agent HLB 13-17 o/w no PEG Super mild natural sucrose ester emulsifier [cosmeticingredientssupplier.com]

- 12. Product Information [mfc.co.jp]

- 13. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of this compound as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. fao.org [fao.org]

- 19. researchgate.net [researchgate.net]

- 20. chosenstore.in [chosenstore.in]

- 21. This compound - Properties and benefits [beonmelab.com]

- 22. Applicability of this compound as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [The applicability of this compound in hot-melt technology] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Properties of Sucrose Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) laurate, an ester formed from sucrose and lauric acid, is a non-ionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] Its amphipathic nature makes it an effective emulsifier, solubilizer, and stabilizer in various formulations. For drug development professionals, a thorough understanding of the thermal properties of excipients like sucrose laurate is paramount for ensuring the stability, efficacy, and safety of the final drug product. This technical guide provides an in-depth analysis of the key thermal characteristics of this compound, detailed experimental protocols for their determination, and visual representations of analytical workflows.

Core Thermal Properties of this compound

The thermal behavior of this compound dictates its suitability for manufacturing processes such as hot-melt extrusion, spray drying, and sterilization, where temperature extremes can impact the formulation's integrity. The primary thermal properties of interest are the melting point, glass transition temperature, and decomposition temperature.

Data Summary

The following table summarizes the available quantitative data for the thermal properties of this compound. It is important to note that "this compound" can refer to a mixture of mono-, di-, and triesters, and the exact composition can influence these values. The data presented here is for sucrose monolaurate where specified.

| Thermal Property | Value | Notes |

| Melting Point (Tm) | ~40 - 60 °C | For sucrose esters in general, dependent on fatty acid type and degree of substitution.[2] |

| Glass Transition Temperature (Tg) | Variable | When used as a plasticizer in PVC, it lowers the Tg of the polymer matrix from ~81°C to 52.1°C at 30% concentration.[3] The Tg of pure this compound is not consistently reported in literature. |

| Decomposition Temperature (Td) | Stable up to 120 °C | Sucrose esters are generally stable at this temperature, though some color change due to caramelization may occur at higher temperatures.[2][4] |

| Specific Heat Capacity (Cp) | Data not available | Specific heat capacity data for this compound is not readily available in the literature. For reference, the solid phase heat capacity of sucrose is approximately 424.3 J/mol·K at 298.15 K.[5] |

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of this compound requires standardized experimental procedures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common techniques employed for this purpose.[6][7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is instrumental in determining the melting point and glass transition temperature.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min is a typical heating rate for initial screening.[]

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected transitions (e.g., 0 °C).

-

Ramp the temperature at the specified heating rate to a temperature above the expected melting point (e.g., 200 °C).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to analyze the amorphous and recrystallized behavior of the sample.

-

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The glass transition is observed as a step change in the baseline of the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a TGA pan (typically ceramic or platinum).

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Experimental Conditions:

-

Heating Rate: A heating rate of 10 °C/min is commonly used.[]

-

Temperature Program:

-

Equilibrate the sample at ambient temperature.

-

Ramp the temperature at the specified heating rate to a high temperature, ensuring complete decomposition (e.g., 600 °C).

-

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative degradation. A flow rate of 20-50 mL/min is typical.

-

-

Data Analysis: The onset of mass loss in the TGA curve indicates the beginning of decomposition. The temperature at which a specific percentage of mass is lost (e.g., 5% or 10%) is often reported as the decomposition temperature.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for DSC and TGA analysis of this compound.

Role in Drug Development and Formulation

This compound's thermal properties are directly relevant to its application in pharmaceutical formulations. Its relatively low melting point makes it a suitable candidate for hot-melt extrusion processes, where it can act as a carrier to enhance the dissolution of poorly soluble drugs.[1] The thermal stability of this compound is also a critical factor, ensuring that it does not degrade during manufacturing processes that involve elevated temperatures. As this compound is primarily used as an excipient to modify the physical properties of a formulation (e.g., solubility, stability), it does not typically have a direct pharmacological effect or interact with specific signaling pathways in the body. Its role is to ensure the effective and stable delivery of the active pharmaceutical ingredient.

Conclusion

This technical guide has provided a detailed overview of the thermal properties of this compound, including its melting point, glass transition behavior, and decomposition temperature. Standardized experimental protocols for DSC and TGA have been outlined to facilitate accurate characterization by researchers and drug development professionals. The provided workflow diagrams offer a clear visual guide for these analytical techniques. A comprehensive understanding of these thermal characteristics is essential for the successful formulation and manufacture of stable and effective pharmaceutical products utilizing this compound as an excipient.

References

- 1. [The applicability of this compound in hot-melt technology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sucrose esters - Wikipedia [en.wikipedia.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. chembk.com [chembk.com]

- 5. Sucrose [webbook.nist.gov]

- 6. biomedres.us [biomedres.us]

- 7. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

Self-assembly and micellization of Sucrose laurate

An In-depth Technical Guide to the Self-assembly and Micellization of Sucrose (B13894) Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose laurate, a non-ionic surfactant derived from the esterification of sucrose and lauric acid, has garnered significant attention across the pharmaceutical, cosmetic, and food industries.[1] Its biocompatibility, biodegradability, and unique physicochemical properties make it an attractive excipient for a wide range of applications.[1][2] This technical guide provides a comprehensive overview of the self-assembly and micellization behavior of this compound, offering in-depth experimental protocols, quantitative data, and visual representations of key processes to support researchers, scientists, and drug development professionals in their work.